molecular formula C25H26N2O5 B496668 N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

Cat. No.: B496668
M. Wt: 434.5g/mol
InChI Key: RHLWJTLNRVSCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a carbamoyl group attached to a dimethylphenyl ring and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethylphenyl isocyanate with 2-aminophenyl-2,3,4-trimethoxybenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]tetrahydrofuran-2-carboxamide
  • 2,5-Dimethylphenacyl carbamate

Uniqueness

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5g/mol

IUPAC Name

N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C25H26N2O5/c1-15-10-11-16(2)20(14-15)27-24(28)17-8-6-7-9-19(17)26-25(29)18-12-13-21(30-3)23(32-5)22(18)31-4/h6-14H,1-5H3,(H,26,29)(H,27,28)

InChI Key

RHLWJTLNRVSCIL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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